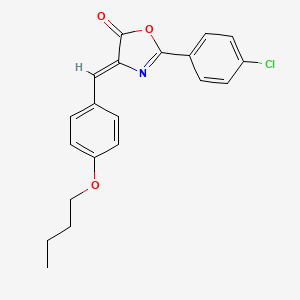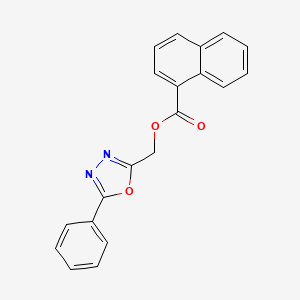![molecular formula C22H25N3O B4947390 (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4947390.png)
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound with a unique structure It features a bicyclo[221]hept-5-ene core, which is a norbornene derivative, and a pyridine ring substituted with a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps:
Formation of the Bicyclo[2.2.1]hept-5-ene Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Carboxamide Group: The carboxylic acid derivative of the bicyclo[2.2.1]hept-5-ene core is converted to the corresponding amide using reagents like thionyl chloride followed by an amine.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the amide.
Substitution with Benzyl(methyl)amino Group: The final step involves the substitution of the pyridine ring with a benzyl(methyl)amino group, typically using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them to more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyridine ring or carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It can also be used in the development of new diagnostic tools or therapeutic agents.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its structural features can impart desirable characteristics like increased stability or specific reactivity.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with an ester group instead of an amide.
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives: Various derivatives with different substituents on the pyridine ring or the bicyclo[2.2.1]hept-5-ene core.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique reactivity and biological activity. The presence of the bicyclo[2.2.1]hept-5-ene core, the pyridine ring, and the benzyl(methyl)amino group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(15-16-6-3-2-4-7-16)21-19(8-5-11-23-21)14-24-22(26)20-13-17-9-10-18(20)12-17/h2-11,17-18,20H,12-15H2,1H3,(H,24,26)/t17-,18+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPXXQRZAZXEPC-HBFSDRIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)[C@H]3C[C@H]4C[C@@H]3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B4947309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B4947313.png)

![2-{[(2,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4947355.png)
![3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile](/img/structure/B4947358.png)

![2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B4947371.png)

![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4947374.png)
![N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4947378.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B4947396.png)
![N-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B4947403.png)

![3-allyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4947415.png)
